palladium(2+);2,2,2-trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “palladium(2+);2,2,2-trifluoroacetate” is a chemical substance cataloged in various chemical databases

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include the use of specific reagents and catalysts. The conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up from laboratory methods. This involves the use of larger reactors and more efficient processes to produce the compound in bulk. The industrial methods also focus on optimizing the cost and minimizing waste, ensuring that the production process is both economically viable and environmentally friendly.

Análisis De Reacciones Químicas

Catalytic Cross-Coupling Reactions

Pd(TFA)₂ excels in Suzuki–Miyaura and Buchwald–Hartwig couplings, often enabling reactions at lower catalyst loadings (0.01–5 mol%) and ppm levels (4.9–1500 ppm) . For example:

-

Aryl bromide silylation :

RC6H4Br+Si2(CH3)6Pd(TFA)2RC6H4Si(CH3)3+Si(CH3)3Br

This method avoids high-pressure equipment and achieves high yields .

Table 1: Comparative Performance in Cross-Couplings

| Reaction Type | Catalyst Loading (mol%) | Pd (ppm) | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura (aryl bromide) | 3.0 | 143 | 88% | |

| Silylation of aryl bromides | 0.01 | 4.9 | 50%* | |

| Reductive amination | 5.0 | 231 | <100 ppm Pd |

*Substrate conversion at low loadings .

Hydroamination of Olefins

Pd(TFA)₂ catalyzes regioselective intermolecular hydroaminations in the presence of strong acids (e.g., TfOH) . The reaction proceeds via a Pd–H intermediate, enabling efficient C–N bond formation:

RCH=CH2+HNR’2Pd(TFA)2RCH2CH2NR’2

Oxidative Cyclizations

Pd(TFA)₂ facilitates aerobic oxidative cyclizations of allyl-phenols to dihydrofurans. Key findings from kinetic studies :

Table 2: Ligand Effects on Cyclization Efficiency

| Ligand | Conversion (%) | Time | Pd Black Formation |

|---|---|---|---|

| Pyridine | 99 | 15 min | No |

| 4-Dimethylaminopyridine | 85 | 2.5 h | Yes |

| TMEDA | <10 | 24 h | Yes |

Optimal conditions: 5 mol% Pd(TFA)₂, pyridine (20–40 mol%), and Na₂CO₃ in toluene under O₂ .

C–H Activation Mechanisms

Pd(TFA)₂ forms trinuclear complexes ([Pd₃(OAc)₆₋ₓ(OTFA)ₓ], x = 1–6) during preactivation. These species remain intact during initial C–H bond cleavage in acetanilides, as confirmed by NMR and X-ray diffraction :

-

Ligand exchange : Sequential substitution of acetate by trifluoroacetate preserves the trimeric Pd backbone.

-

Kinetic behavior : Reaction rates depend on OTFA/OAc ratios, with faster catalysis at higher TFA concentrations .

Ligand-Controlled Reactivity

Pd(TFA)₂’s electron-deficient nature enhances its compatibility with electron-rich substrates. For example:

-

Oxidative kinetic resolution : Chiral dihydrofurans are synthesized using (–)-sparteine as a ligand, achieving >90% ee .

-

Trifluoroacetate lability : Facilitates ligand exchange with carboxylic acids or phosphines (e.g., tris(o-tolyl)phosphine) .

Environmental Catalysis

Explored in catalytic converters for CO oxidation, though industrial adoption remains limited due to cost .

Key Structural Insights

-

Trinuclear motif : Dominates in solution and solid-state, critical for catalytic activity .

-

Reduction susceptibility : Decomposes to Pd(0) in the presence of alcohols or amines, necessitating inert conditions .

Pd(TFA)₂’s versatility stems from its balanced reactivity, ligand-exchange flexibility, and stability under aerobic conditions, making it indispensable in modern synthetic chemistry .

Aplicaciones Científicas De Investigación

Catalysis

Palladium(II) trifluoroacetate is recognized for its effectiveness as a catalyst in numerous organic reactions. Notably, it plays a crucial role in cross-coupling reactions, which are fundamental in synthesizing pharmaceuticals and agrochemicals.

Key Reactions:

- Cross-Coupling Reactions: Pd(TFA)₂ is employed in Suzuki-Miyaura and Kumada-Corriu reactions, facilitating the formation of carbon-carbon bonds under mild conditions. These reactions are essential for constructing complex organic frameworks.

- Hydroaminations: Research by Hartwig et al. demonstrated that Pd(TFA)₂ can catalyze regioselective intermolecular hydroaminations of olefins when combined with strong acids, showcasing its versatility in functionalizing alkenes .

Case Study:

A study highlighted the use of Pd(TFA)₂ in the Suzuki-Miyaura cross-coupling reaction, achieving over 70% conversion efficiency with palladium nanoparticles . This efficiency emphasizes the compound's potential for large-scale applications in organic synthesis.

Material Science

In material science, palladium(II) trifluoroacetate is utilized to develop advanced materials, particularly conductive polymers and nanomaterials. These materials are critical for enhancing the performance of electronic devices.

Applications:

- Conductive Polymers: Pd(TFA)₂ facilitates the polymerization process, leading to materials with improved electrical conductivity.

- Nanomaterials: The compound aids in synthesizing palladium nanoparticles that exhibit unique catalytic properties due to their high surface area .

Organic Synthesis

Palladium(II) trifluoroacetate is instrumental in organic synthesis due to its ability to promote reactions under mild conditions. This characteristic reduces by-products and increases overall yields.

Benefits:

- Mild Reaction Conditions: The use of Pd(TFA)₂ allows for reactions to occur at lower temperatures and pressures, making processes safer and more efficient.

- Complex Molecule Preparation: Researchers leverage this compound to synthesize complex organic molecules that are otherwise challenging to produce .

Environmental Applications

The environmental applications of palladium(II) trifluoroacetate focus on its role in reducing harmful emissions.

Catalytic Converters:

Pd(TFA)₂ has been explored for use in catalytic converters within automotive applications. Its ability to facilitate oxidation reactions contributes to lowering pollutants such as carbon monoxide and hydrocarbons from vehicle exhausts .

Data Summary Table

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, leading to changes in cellular processes and functions. The exact mechanism can vary depending on the specific application and the conditions under which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include those with similar chemical structures or properties. These compounds can have overlapping applications but may differ in their specific effects and uses.

Uniqueness

The uniqueness of “palladium(2+);2,2,2-trifluoroacetate” lies in its specific chemical structure and the range of reactions it can undergo. This makes it a valuable compound in various scientific and industrial applications.

Propiedades

IUPAC Name |

palladium(2+);2,2,2-trifluoroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O2.Pd/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJWWPJAIXRLIJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

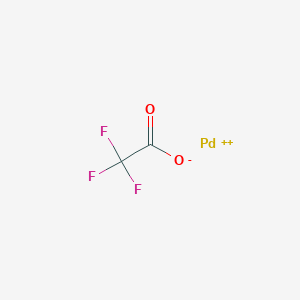

C(=O)(C(F)(F)F)[O-].[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F3O2Pd+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.